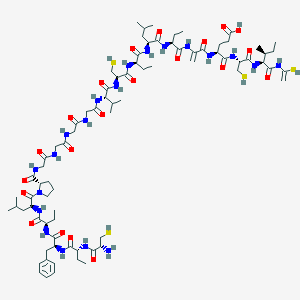
3,5-二氯吡嗪-2-甲醛
描述
“3,5-Dichloropyrazine-2-carbaldehyde” is a chemical compound with the CAS Number: 136866-27-8 . It has a molecular weight of 176.99 and its IUPAC name is 3,5-dichloro-2-pyrazinecarbaldehyde . It appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “3,5-Dichloropyrazine-2-carbaldehyde” is 1S/C5H2Cl2N2O/c6-4-1-8-3 (2-10)5 (7)9-4/h1-2H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3,5-Dichloropyrazine-2-carbaldehyde” is stored in an inert atmosphere at a temperature between 2-8°C .
科学研究应用
Pharmaceutical Research
3,5-Dichloropyrazine-2-carbaldehyde is utilized in pharmaceutical research as a building block for the synthesis of various drugs. Its structure serves as a key intermediate in the development of molecules with potential therapeutic effects. For instance, it can be used to create compounds that may exhibit antibacterial or antiviral activities due to the presence of the dichloropyrazine moiety, which is known for its bioactive properties .
Material Science
In material science, this compound finds applications in the development of new materials with specific electronic or photonic properties. The dichloropyrazine ring can be incorporated into polymers or small molecules to alter their conductive and fluorescent characteristics, which is valuable for creating advanced materials for electronic devices .
Chemical Synthesis
3,5-Dichloropyrazine-2-carbaldehyde plays a significant role in chemical synthesis as a precursor for various chemical reactions. It is particularly useful in cross-coupling reactions, which are pivotal in constructing complex organic molecules. Its reactive aldehyde group allows for selective modifications, making it a versatile reagent in synthetic chemistry .
Agriculture
In the agricultural sector, research is being conducted to explore the use of 3,5-Dichloropyrazine-2-carbaldehyde in the synthesis of pesticides and herbicides. The dichloropyrazine core could be effective in disrupting the life cycle of pests or weeds, providing a new avenue for crop protection strategies .
Environmental Science
This compound is also being studied for its role in environmental science, particularly in the degradation of pollutants. Researchers are investigating its potential use in catalytic systems that can break down harmful environmental contaminants, thus contributing to cleaner and safer ecosystems .
Analytical Chemistry
Lastly, 3,5-Dichloropyrazine-2-carbaldehyde is used in analytical chemistry as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in assays to detect or quantify other substances .
安全和危害
未来方向
属性
IUPAC Name |
3,5-dichloropyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMFTVFMSLGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576993 | |
| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyrazine-2-carbaldehyde | |
CAS RN |
136866-27-8 | |
| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)








![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

